Barbigerone-d3
Description
Barbigerone-d3 is a deuterated analog of barbigerone, a naturally occurring isoflavone derivative. Deuterated compounds like this compound are synthesized by replacing three hydrogen atoms with deuterium (²H or D), enhancing their utility in analytical chemistry and pharmacological research. These compounds are critical as internal standards in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where isotopic labeling minimizes interference and improves quantification accuracy .
This compound is marketed as a high-purity standard (250 mg for 9,788.00 €), reflecting its specialized role in research .
Properties
Molecular Formula |
C₂₃H₁₉D₃O₆ |
|---|---|
Molecular Weight |
397.44 |
Synonyms |
8,8-Dimethyl-3-(2,4,5-trimethoxyphenyl)-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-one-d3; Ionchocarpusone-d3; Lonchocarpusone-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Comparative Analysis
| Compound | Molecular Formula | Deuterium Positions | Primary Application | Price (per mg) |
|---|---|---|---|---|
| This compound | C₁₉H₁₇D₃O₅* | Hydroxyl/Methoxy | Analytical Standard (MS/NMR) | 39.15 € |
| 1-Bromo-3,5-dichloro-d3 | C₆H₂BrCl₂D₃ | Aromatic Ring | GC/MS Internal Standard | 9.40 € |
| Flurbiprofen-d3 | C₁₅H₁₃D₃F O₂ | Methyl Groups | Drug Metabolism Studies | Variable |
| Benzofurannone derivative | C₁₅H₁₂O₃ | None | Bioactive Compound Research | N/A |
*Inferred based on isoflavone structure.
Research Findings and Implications
- Cost-Benefit Analysis : this compound’s high cost reflects its niche application in precision analytics, whereas cheaper deuterated standards (e.g., 1-Bromo-3,5-dichlorobenzene-d3) cater to high-throughput environmental testing .
- Structural vs.
- Deuteration Strategies : Position-specific deuteration in this compound and Flurbiprofen-d3 underscores the importance of tailored synthesis for minimizing isotopic effects in assays .
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